molecular formula C20H19N3O B2922332 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1209856-28-9

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2922332
CAS No.: 1209856-28-9
M. Wt: 317.392
InChI Key: XMNVZTQDUDPBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling of 2,7-dibromobenzofuran and 2-methylpyrazole-3-boronic acid, followed by N-arylation using 4-chloro-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is unique due to its specific combination of phenyl and cyclopenta[c]pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-19(14-15-8-3-1-4-9-15)21-20-17-12-7-13-18(17)22-23(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVZTQDUDPBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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